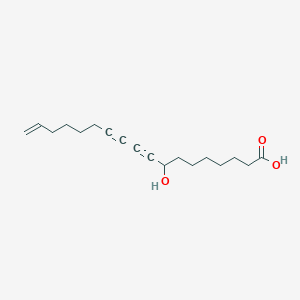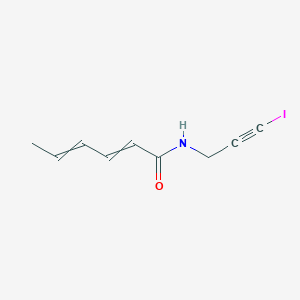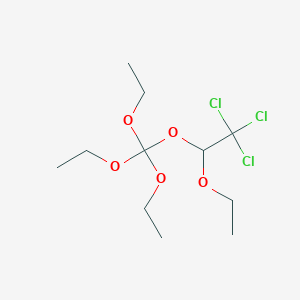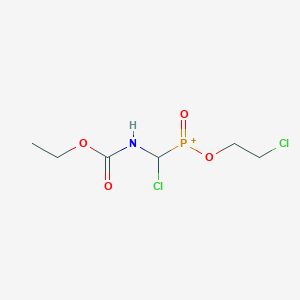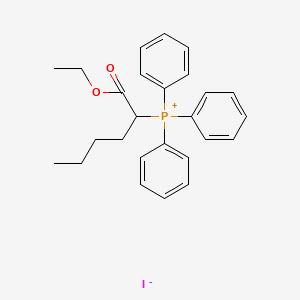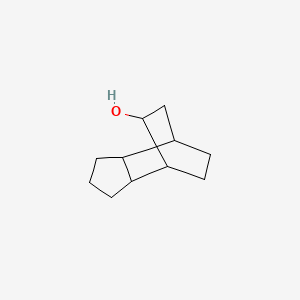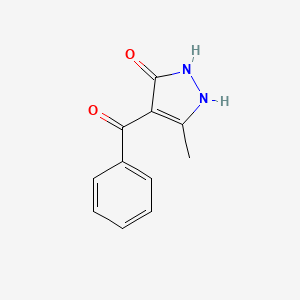![molecular formula C21H18S B14508422 1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene CAS No. 62762-07-6](/img/structure/B14508422.png)
1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene is an organic compound with the molecular formula C21H18S It is characterized by the presence of a phenylsulfanyl group attached to a prop-1-ene backbone, which is further connected to two benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic reaction. One common method involves the reaction of a phenylsulfanyl derivative with a prop-1-ene precursor under controlled conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis. Typically, the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the product. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Analyse Chemischer Reaktionen
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process may lead to the formation of thiols or other reduced derivatives.
Substitution: The phenylsulfanyl group in the compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced species.
Wissenschaftliche Forschungsanwendungen
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Researchers investigate its activity against various diseases and its potential as a drug candidate.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique structural features make it a valuable component in the formulation of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The presence of the phenylsulfanyl group in 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene imparts unique chemical and physical properties to the compound, distinguishing it from other similar molecules.
Eigenschaften
CAS-Nummer |
62762-07-6 |
|---|---|
Molekularformel |
C21H18S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1,1-diphenylprop-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C21H18S/c1-17(22-20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,1H3 |
InChI-Schlüssel |
VRFZWSURYUYLBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


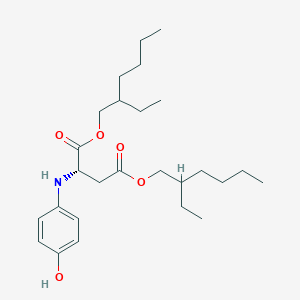
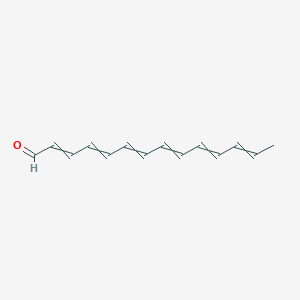
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
